

Application Notes and Protocols for Studying the Enzymatic Conversion of Fosmanogepix Tautomers

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Compound of Interest

Compound Name: *Fosmanogepix (tautomerism)*

Cat. No.: *B14748620*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent and a prodrug that is converted in vivo to its active moiety, manogepix.[1][2][3] Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, thereby disrupting fungal cell wall integrity.[4][5] Fosmanogepix is rapidly converted to manogepix by systemic phosphatases.[6]

An interesting, yet underexplored, aspect of Fosmanogepix chemistry is the potential for tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. The existence of "**Fosmanogepix (tautomerism)**" has been noted by chemical suppliers, suggesting that this compound may exist in more than one tautomeric form.[7] The study of the enzymatic conversion of these tautomers is crucial for a comprehensive understanding of Fosmanogepix's pharmacokinetics and mechanism of action.

This document provides detailed application notes and protocols for the study of the enzymatic conversion of Fosmanogepix tautomers. It includes hypothetical tautomeric structures, a proposed enzymatic conversion pathway, detailed experimental protocols, and illustrative data.

Hypothetical Tautomers of Fosmanogepix

Based on the chemical structure of Fosmanogepix, which contains a substituted pyridine ring, tautomerism is plausible. The most likely tautomeric equilibrium would involve the 2-aminopyridine moiety. Two hypothetical tautomers, designated as Tautomer A (the amine form) and Tautomer B (the imine form), are presented below.

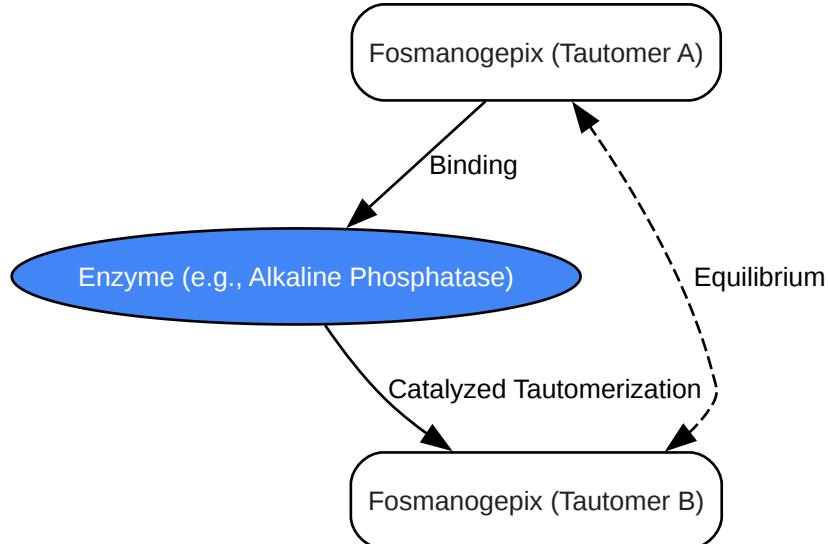
Figure 1: Hypothetical Tautomeric Forms of Fosmanogepix (Note: These structures are hypothetical and require experimental validation.)

- Tautomer A (Amine form): The commonly depicted structure of Fosmanogepix.
- Tautomer B (Imine form): A plausible tautomer involving a proton shift from the exocyclic amine to the ring nitrogen.

Proposed Enzymatic Conversion Pathway

Systemic phosphatases, such as alkaline phosphatase, are known to hydrolyze the phosphonooxymethyl group of Fosmanogepix to release the active drug, manogepix.^[6] It is hypothesized that these same enzymes, or other systemic enzymes with tautomerase activity, may also catalyze the interconversion of Fosmanogepix tautomers. The proposed pathway involves the binding of one tautomer to the enzyme, followed by a catalyzed proton transfer to yield the other tautomer.

Proposed Enzymatic Conversion of Fosmanogepix Tautomers

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Proposed enzymatic conversion of Fosmanogepix tautomers.

Data Presentation

Quantitative data from the enzymatic conversion studies should be summarized for clear comparison. The following tables are provided as templates with illustrative data.

Table 1: Illustrative Kinetic Data for the Enzymatic Conversion of Fosmanogepix Tautomer A to Tautomer B

Substrate Concentration (Tautomer A) (μ M)	Initial Velocity (V_0) (μ M/min)
10	0.52
20	0.95
50	1.98
100	3.30
200	4.95
500	6.60
1000	7.50

Table 2: Illustrative Michaelis-Menten Kinetic Parameters

Enzyme	Substrate	K_m (μ M)	V_{max} (μ M/min)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)
Alkaline Phosphatase	Tautomer A	150	8.25	0.275	1.83×10^3

(Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.)

Experimental Protocols

The following are detailed protocols for studying the enzymatic conversion of Fosmanogepix tautomers.

Protocol 1: Enzymatic Assay for Tautomer Conversion

This protocol describes a method to measure the initial rate of the enzymatic conversion of one Fosmanogepix tautomer to another.

Materials:

- Purified Fosmanogepix tautomers (A and B, separated by preparative HPLC)
- Purified enzyme (e.g., bovine intestinal alkaline phosphatase)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 1 mM MgCl₂ and 0.1 mM ZnCl₂)
- Quenching solution (e.g., 1 M HCl)
- HPLC system with a suitable column and detector
- Thermostated water bath or incubator

Procedure:

- Prepare Reagent Solutions:
 - Prepare stock solutions of Fosmanogepix tautomers in a suitable solvent (e.g., DMSO) and determine their concentration accurately.
 - Prepare a stock solution of the enzyme in the reaction buffer.
 - Prepare the reaction buffer and quenching solution.
- Enzyme Reaction:
 - Equilibrate the reaction buffer to the desired temperature (e.g., 37°C).
 - In a series of microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer and varying concentrations of the substrate (e.g., Tautomer A).
 - Pre-incubate the reaction mixtures at the reaction temperature for 5 minutes.
 - Initiate the reaction by adding a fixed amount of the enzyme to each tube.
 - Incubate the reactions for a predetermined time, ensuring the reaction is in the linear range.
 - Stop the reaction by adding the quenching solution.

- Sample Analysis:
 - Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
 - Analyze the supernatant by HPLC (see Protocol 2) to quantify the amount of the product tautomer formed.
- Data Analysis:
 - Calculate the initial velocity (V_0) of the reaction at each substrate concentration.
 - Plot V_0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

Protocol 2: HPLC Method for Separation and Quantification of Fosmanogepix Tautomers

This protocol provides a starting point for developing an HPLC method to separate and quantify the hypothetical Fosmanogepix tautomers.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions (to be optimized):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C

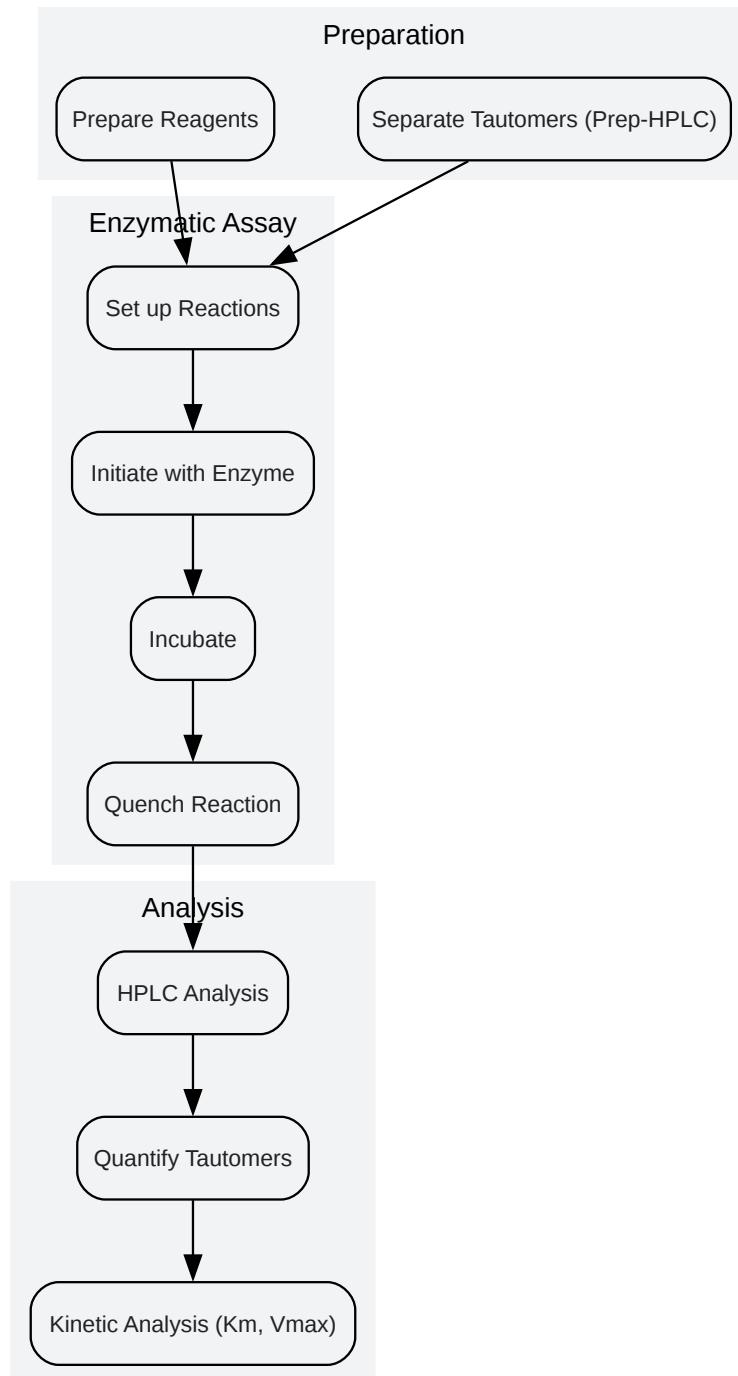
- Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the tautomers)
- Injection Volume: 10 μ L

Procedure:

- Standard Preparation: Prepare a series of standard solutions of each purified tautomer of known concentrations.
- Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each tautomer.
- Sample Analysis: Inject the quenched reaction samples from Protocol 1 and record the chromatograms.
- Quantification: Identify the peaks corresponding to each tautomer based on their retention times. Use the calibration curves to determine the concentration of each tautomer in the samples.

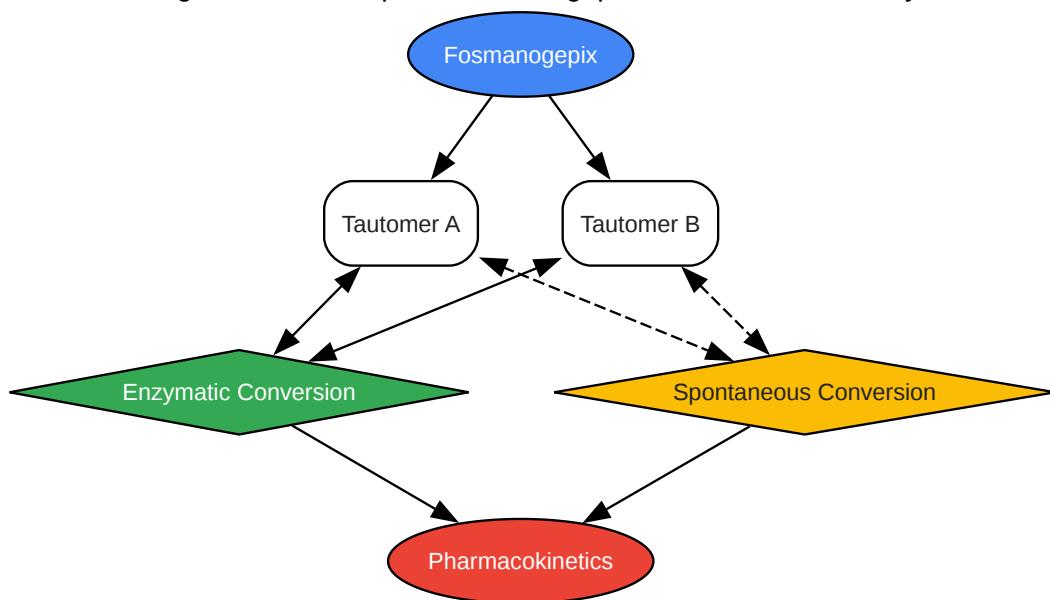
Mandatory Visualizations

Experimental Workflow for Studying Fosmanogepix Tautomer Conversion

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Experimental workflow for studying tautomer conversion.

Logical Relationships in Fosmanogepix Tautomerization Study

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Logical relationships in Fosmanogepix tautomerization.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for initiating research into the enzymatic conversion of Fosmanogepix tautomers. While some aspects, such as the precise tautomeric structures and the specific enzymes involved, are currently hypothetical, the outlined experimental approach provides a robust starting point for investigation. Elucidating the dynamics of Fosmanogepix tautomerization will contribute to a more complete understanding of its pharmacology and may have implications for its clinical application and the development of future antifungal agents.

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